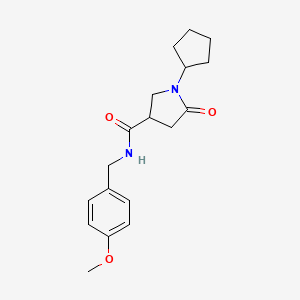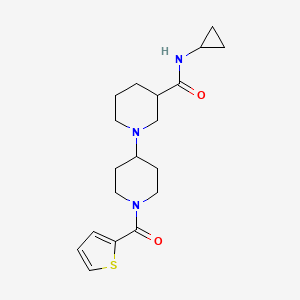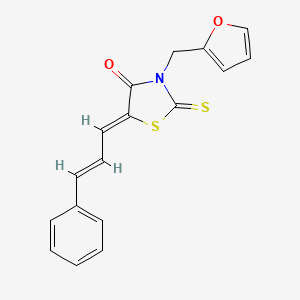![molecular formula C18H28N2O2 B6117843 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B6117843.png)
2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone), also known as EABMI, is a chemical compound that has gained significant attention in the scientific community due to its potential biological and medicinal applications. EABMI is a member of the bis(arylidene) cyclohexanone family of compounds, which have been shown to possess a wide range of pharmacological properties, including antitumor, antiviral, and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and viral replication. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) can prevent cancer cells from dividing and multiplying, ultimately leading to their death. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has also been shown to inhibit the activity of the hepatitis C virus NS3/4A protease, which is essential for viral replication.
Biochemical and Physiological Effects:
2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been shown to possess anti-inflammatory and antioxidant effects. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and cell signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is its high purity and yield, which makes it a viable compound for further research. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is also relatively easy to synthesize, which allows for large-scale production. However, one of the limitations of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is its low solubility in water, which can make it difficult to study in certain biological systems. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) also has limited stability in solution, which can make it challenging to store and transport.
Future Directions
There are numerous future directions for the study of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone). One area of research is the development of new antitumor drugs based on the structure of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone). Researchers are also exploring the potential use of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) as an antiviral drug for the treatment of hepatitis C. In addition, there is growing interest in the use of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) as a tool for studying the role of topoisomerase II in cancer cell growth and division. Finally, researchers are exploring the potential use of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) as an anti-inflammatory and antioxidant agent in the treatment of various diseases.
Synthesis Methods
The synthesis of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) involves the reaction of 5-methylcyclohexanone with ethylenediamine in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is then treated with formaldehyde to form the final compound. The synthesis of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been optimized to yield high purity and high yield, making it a viable compound for further research.
Scientific Research Applications
2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has been the subject of numerous scientific studies due to its potential biological and medicinal applications. One of the most promising applications of 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) is its antitumor activity. Studies have shown that 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) can inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone) has also been shown to possess antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.
properties
IUPAC Name |
(2Z)-5-methyl-2-[[2-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]ethylamino]methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13-3-5-15(17(21)9-13)11-19-7-8-20-12-16-6-4-14(2)10-18(16)22/h11-14,19-20H,3-10H2,1-2H3/b15-11-,16-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJMTRLVRIZNQW-NFLUSIDLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CNCCNC=C2CCC(CC2=O)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(=O)/C(=C\NCCN/C=C/2\C(=O)CC(CC2)C)/CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6117770.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6117772.png)
![1-(cyclohexylmethyl)-6-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6117774.png)
![3-methyl-12-[4-(methylthio)phenyl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6117789.png)
![6-methyl-4-[(2-phenylethyl)amino]-3-propionyl-2H-pyran-2-one](/img/structure/B6117802.png)
![5,5'-[(3-methoxyphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6117806.png)

![N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117811.png)
![N-(3-nitrophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117816.png)


![1,2-dihydro-5-acenaphthylenyl[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6117831.png)
![7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6117844.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide](/img/structure/B6117847.png)